molecular formula C10H13NOS B2604985 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one CAS No. 885949-97-3

3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one

Cat. No.: B2604985
CAS No.: 885949-97-3
M. Wt: 195.28
InChI Key: NTUFEJJCKPNJNP-SOFGYWHQSA-N
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Description

3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one is an organic compound that features a thienyl group attached to a butenone backbone with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one typically involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the butenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thienyl and butenone derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-(3-thienyl)acrylonitrile
  • 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one
  • 3-(Dimethylamino)-1-(4-thienyl)-2-buten-1-one

Uniqueness

3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the dimethylamino group and the thienyl ring in the butenone framework contributes to its unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-thiophen-3-ylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8(11(2)3)6-10(12)9-4-5-13-7-9/h4-7H,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFEJJCKPNJNP-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CSC=C1)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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